molecular formula C8H15N3O4 B1268996 N-Acetyl-L-citrulline CAS No. 33965-42-3

N-Acetyl-L-citrulline

Cat. No. B1268996
CAS RN: 33965-42-3
M. Wt: 217.22 g/mol
InChI Key: WMQMIOYQXNRROC-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyl-L-citrulline involves the acetylation of L-citrulline. Studies have shown that synthetic compounds active in citrulline synthesis include N-carbamyl, N-formyl, N-acetyl, and N-chloroacetyl derivatives of L-glutamic acid, which are catalytically active in the synthesis of carbamyl phosphate, an intermediate precursor of the carbamyl group of citrulline (Hall, Metzenberg, & Cohen, 1956). This highlights the biochemical pathways leading to the production of N-Acetyl-L-citrulline as part of the broader citrulline biosynthesis process.

Molecular Structure Analysis

The molecular structure of N-Acetyl-L-citrulline, like other acetylated amino acids, features an acetyl group attached to the nitrogen atom of the amino acid. This modification can influence the compound's physical and chemical properties, affecting its solubility, stability, and reactivity. The structural analysis is crucial for understanding how N-Acetyl-L-citrulline interacts within biological systems and its potential roles in physiological and pathological processes.

Chemical Reactions and Properties

N-Acetyl-L-citrulline participates in chemical reactions characteristic of amino acids, including those involving its acetyl group. The acetylation can affect the amino acid's participation in peptide bond formation and its behavior in enzymatic reactions. For example, enzymatic processes involved in citrulline biosynthesis and accumulation, such as those catalyzed by glutamate N-acetyltransferase, are central to understanding the chemical behavior of citrulline derivatives (Takahara, Akashi, & Yokota, 2005).

Scientific Research Applications

1. Microbial Cell Factories for L-Citrulline Production

L-citrulline, a high-value amino acid with applications in medicine and food industries, can be produced through engineered microbial cell factories. This process involves enhancing the biosynthetic pathway of L-citrulline in Escherichia coli by blocking degradation pathways and introducing heterologous genes. A unique approach includes the use of a recycling biosynthetic pathway, which resulted in the highest reported values of L-citrulline production by microbial fermentation (Jiang et al., 2021).

2. Citrulline as a Therapeutic Agent in Urea Cycle Disorders

L-citrulline is used as a therapeutic agent for urea cycle disorders (UCDs), such as ornithine transcarbamylase deficiency and carbamoyl phosphate synthetase I deficiency. Although its usage in Japan has been limited with little consensus on its effects, L-citrulline remains a significant treatment option for these disorders (Tanaka et al., 2017).

3. Role in Citrulline Accumulation in Plants under Stress

Citrulline accumulation in plants, such as wild watermelon, is a response to environmental stressors like drought and strong light. The study of glutamate N-acetyltransferase, which plays a role in citrulline biosynthesis in these plants, provides insights into how plants adapt to harsh environmental conditions (Takahara et al., 2005).

4. Citrulline in Watermelon: Biosynthesis and Catabolism

Citrulline is found in large amounts in watermelon and its accumulation is linked to ornithine, arginine, and the expression of genes involved in its biosynthesis and catabolism. This study contributes to understanding the metabolic pathways leading to citrulline accumulation in watermelon (Joshi et al., 2019).

5. Citrulline as a Biomarker for Enterocyte Function

The concentration of citrulline in plasma is considered a reliable biomarker of enterocyte function. This is significant for monitoring the intestinal capacity of patients with various pathological conditions, as citrulline is detectable in plasma, urine, and cerebrospinal fluid (Demacker et al., 2009).

6. Novel Enzymes in Arginine Biosynthesis Involving Acetylornithine Transcarbamylase

The discovery of acetylornithine transcarbamylase, which catalyzes the formation of N-acetyl-l-citrulline, highlights a novel path in arginine biosynthesis. This enzyme, differing from the canonical ornithine transcarbamylase, provides new insights into the metabolic pathways in bacteria (Morizono et al., 2006).

Safety And Hazards

When handling N-Acetyl-L-citrulline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMIOYQXNRROC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349676
Record name N-ACETYL-L-CITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-citrulline

CAS RN

33965-42-3
Record name α-N-Acetylcitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33965-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-CITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
D Shi, X Yu, L Roth, M Tuchman, NM Allewell - Biophysical chemistry, 2007 - Elsevier
… The coordinates of N-acetyl-l-citrulline were taken from the structure of N-acetyl-l-ornithine transcarbamoylase complexed with N-acetyl-l-citrulline (PDB ID: 1YH1). The position and …
Number of citations: 15 www.sciencedirect.com
D Shi, X Yu, L Roth, H Morizono, Y Hathout… - … Section F: Structural …, 2005 - scripts.iucr.org
… A novel N-acetyl-L-citrulline deacetylase that is able to catalyze the hydrolysis of N-acetyl-L-citrulline to acetate and citrulline was identified from Xanthomonas campestris. The protein …
Number of citations: 14 scripts.iucr.org
D Shi, H Morizono, J Cabrera-Luque, X Yu… - Journal of Biological …, 2006 - ASBMB
… N-Succinyl-l-ornithine, N-succinyl-l-citrulline, and N-acetyl-l-citrulline were chemically … Standard curves were generated using a range of l-citrulline, N-acetyl-l-citrulline, and N-…
Number of citations: 30 www.jbc.org
D Shi, X Yu, J Cabrera‐Luque, TY Chen… - Protein …, 2007 - Wiley Online Library
… newly discovered pathway variants follow similar routes in which N-succinyl-L-ornithine or N-acetyl-L-ornithine is first carbamylated to form N-succinyl-L-citrulline or N-acetyl-L-citrulline, …
Number of citations: 19 onlinelibrary.wiley.com
H Morizono, J Cabrera-Luque, D Shi… - Journal of …, 2006 - Am Soc Microbiol
… campestris gene in Escherichia coli and show that it catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine and carbamyl phosphate. We now designate this enzyme as …
Number of citations: 55 journals.asm.org
D Shi, H Morizono, X Yu, L Roth, L Caldovic… - Journal of Biological …, 2005 - ASBMB
… At this point the electron density for the 80's and 240's loops N-acetyl-l-citrulline, a sulfate ion at the active site (see supplemental Fig. 1), and a second sulfate ion on the 3-fold axis were …
Number of citations: 54 www.jbc.org
Y Li, X Yu, J Ho, D Fushman, NM Allewell… - Biochemistry, 2010 - ACS Publications
… N-Acetyl-l-citrulline was custom synthesized and purified by Chiral Quest Co. PALAO (>95% pure) was synthesized by IMI TAMI Institute of Research and Development Ltd. (19). …
Number of citations: 13 pubs.acs.org
ANEINA NEW, ABPFIN SEVERAL - J. Biol. Chem, 2005 - researchgate.net
… The HCLP motif (His293-Cys294-Leu295-Pro296) that is involved in binding of the ureido moiety of N-acetyl-L-citrulline via its carbonyl oxygen atoms is not shown (for clarity). The …
Number of citations: 2 www.researchgate.net
WC McGregor, DM Gillner, SI Swierczek, D Liu… - Springerplus, 2013 - Springer
The H355A, H355K, H80A, and H80K mutant enzymes of the argE-encoded N-acetyl-L-ornithine deacetylase (ArgE) from Escherichia coli were prepared, however, only the H355A …
Number of citations: 9 link.springer.com
D Shi, X Yu, L Roth, H Morizono… - Proteins: Structure …, 2006 - Wiley Online Library
… campestris complexed with N-acetyl-L-citrulline (ACIT) and sulfate, providing structural evidence that it is a novel AOTCase.8 Activity assays of purified AOTCase indicated that the …
Number of citations: 26 onlinelibrary.wiley.com

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